Sodium mercaptopyruvate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

NaMP is a sodium salt of mercaptopyruvate, a molecule derived from the amino acid cysteine. It plays a role in cysteine and methionine metabolism and functions as an intermediate in the mercaptopyruvate pathway [].

Molecular Structure Analysis

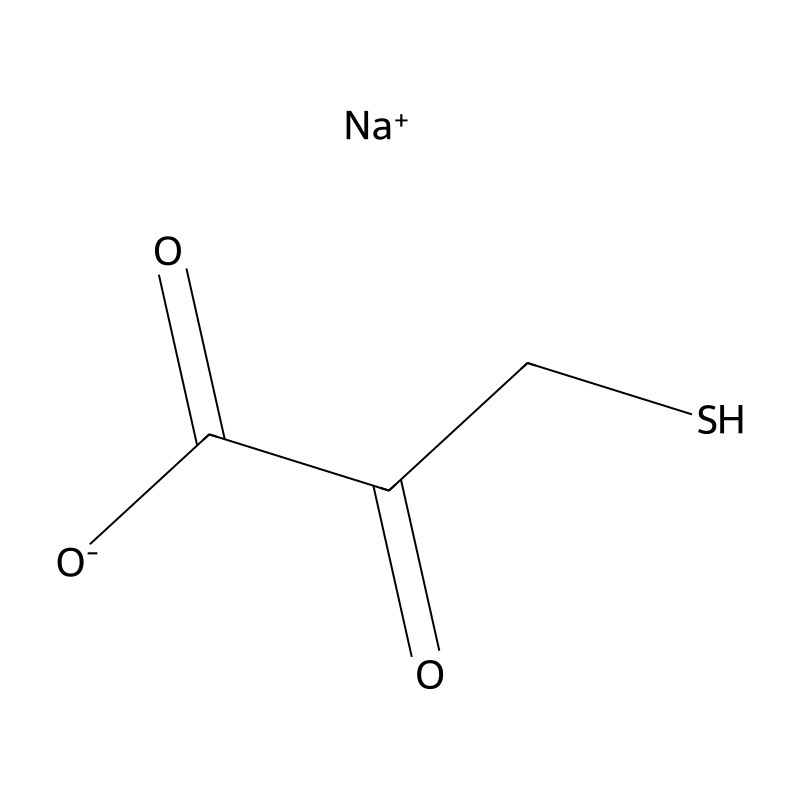

NaMP's structure features a three-carbon backbone with a carboxyl group (COOH) on one end and a thiol group (SH) on the other. The sodium ion (Na+) is attached to the carboxyl group. This structure combines functional groups that can participate in various chemical reactions [].

Chemical Reactions Analysis

Synthesis of NaMP typically involves a multi-step process starting from cysteine []. However, detailed scientific publications on the specific synthesis procedures are limited due to potential commercial or proprietary restrictions.

The mercaptopyruvate pathway involves a series of enzymatic reactions where NaMP acts as a crucial intermediate []. However, delving into the detailed mechanisms of these enzymatic reactions would be beyond the scope of a general analysis.

Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of NaMP is scarce in publicly available scientific sources.

Here are some areas of scientific research where sodium mercaptopyruvate is being investigated:

- Cysteine and methionine metabolism: Studies are exploring how sodium mercaptopyruvate functions in the mercaptopyruvate pathway, which contributes to the synthesis of these essential amino acids. [Source: Sigma-Aldrich product page on Sodium mercaptopyruvate dihydrate, ]

- Cellular redox balance: Research is investigating the potential role of sodium mercaptopyruvate in maintaining cellular redox homeostasis, which is crucial for various cellular processes. [Source: Same source as above]

- Mitochondrial function: Some studies suggest that sodium mercaptopyruvate might influence mitochondrial function, potentially impacting energy production and cellular health. [Source: Role of 3-Mercaptopyruvate Sulfurtransferase in the Regulation of Proliferation, Migration, and Bioenergetics in Murine Colon Cancer Cells, ]

- Hydrogen Sulfide Production: Sodium mercaptopyruvate acts as a substrate for 3-mercaptopyruvate sulfurtransferase (3-MST), which catalyzes its conversion into hydrogen sulfide in the presence of thioredoxin and dihydrolipoic acid. This process involves the transfer of sulfur atoms to various thiol-containing substrates, leading to the formation of persulfides .

- Conversion to Acyclic Aldols: In alkaline conditions, sodium mercaptopyruvate can undergo rapid and irreversible conversion to acyclic aldols, which are structurally different compounds that may have distinct biological activities .

Sodium mercaptopyruvate exhibits various biological activities primarily through its role in hydrogen sulfide signaling. Hydrogen sulfide has been implicated in:

- Cardiovascular Health: It plays a protective role against heart diseases by promoting vasodilation and exhibiting anti-inflammatory effects.

- Neuroprotection: Hydrogen sulfide is involved in neuroprotective mechanisms, potentially alleviating neurological disorders.

- Cellular Signaling: It modulates various signaling pathways, influencing cellular responses to stress and injury .

The synthesis of sodium mercaptopyruvate can be accomplished through several methods:

- Reaction with Sodium Sulfide: The most common method involves reacting sodium sulfide with 3-bromopyruvic acid in an anhydrous environment. This method yields sodium mercaptopyruvate efficiently .

- Alternative Pathways: Other synthetic routes may include variations that utilize different brominated pyruvic acids or sulfur donors, although these methods are less frequently reported.

Sodium mercaptopyruvate has several applications across various fields:

- Biochemical Research: It serves as a substrate for studying sulfurtransferases and their roles in cellular metabolism.

- Pharmaceutical Development: Due to its biological activity, it is being explored for potential therapeutic applications in treating cardiovascular and neurological diseases.

- Flavoring Agent: Sodium mercaptopyruvate has been evaluated for use as a flavoring agent with no safety concerns at current levels of intake .

Research on sodium mercaptopyruvate has highlighted its interactions with various biomolecules:

- Thiols: It readily reacts with thiol-containing compounds, facilitating the transfer of sulfur atoms and influencing redox states within cells.

- Enzymes: Studies have shown that sodium mercaptopyruvate can modulate the activity of enzymes involved in sulfur metabolism, particularly those related to hydrogen sulfide production .

Sodium mercaptopyruvate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| 3-Mercaptopyruvic Acid | Parent compound; involved in hydrogen sulfide production | Directly participates as a substrate for 3-MST |

| Cysteine | Amino acid; precursor to hydrogen sulfide | Essential for protein synthesis and antioxidant defense |

| Homocysteine | Sulfur-containing amino acid; involved in methylation reactions | Elevated levels linked to cardiovascular diseases |

| 3-Bromopyruvic Acid | Halogenated derivative; used in organic synthesis | Reacts differently compared to sodium mercaptopyruvate |

Sodium mercaptopyruvate's unique position lies in its dual role as both a sulfur donor and a substrate for enzymatic reactions that produce biologically active hydrogen sulfide, distinguishing it from other similar compounds.

The enzymatic synthesis of sodium mercaptopyruvate occurs through a sophisticated metabolic network that integrates sulfur amino acid metabolism with cellular energy production and redox regulation. This compound serves as a central intermediate in the mercaptopyruvate pathway, which has emerged as one of the three major enzymatic routes for hydrogen sulfide production in mammalian cells. The pathway begins with the transamination of L-cysteine, catalyzed by cysteine aminotransferase or aspartate aminotransferase, producing 3-mercaptopyruvate as the immediate precursor to sodium mercaptopyruvate. The subsequent metabolism of this intermediate involves multiple enzymatic reactions that collectively maintain cellular sulfur homeostasis while contributing to energy metabolism through pyruvate formation.

Role in Cysteine and Methionine Metabolic Networks

Sodium mercaptopyruvate occupies a strategic position within the broader cysteine and methionine metabolic networks, functioning as both a catabolic intermediate and a precursor for bioactive molecule synthesis. The compound is generated primarily through the action of cysteine aminotransferase, which catalyzes the reversible transamination of L-cysteine with α-ketoglutarate to produce 3-mercaptopyruvate and L-glutamate. This reaction represents the initial step in the mercaptopyruvate pathway, one of the major routes for cysteine catabolism in mammalian tissues. Research has demonstrated that this pathway contributes significantly to maintaining cellular redox status by providing substrates for antioxidant molecule synthesis, including glutathione and thioredoxin families.

The metabolic network surrounding sodium mercaptopyruvate involves complex regulatory mechanisms that respond to cellular sulfur demands and redox status. Cysteine aminotransferase, the enzyme responsible for sodium mercaptopyruvate formation, exists in both cytoplasmic and mitochondrial isoforms, with the mitochondrial enzyme showing particular importance in cancer cell metabolism. Studies have revealed that the mitochondrial cysteine aminotransferase can be acetylated at three lysine residues, with acetylation status dependent on sirtuin-3 function and directly influencing enzyme activity. When acetylated, the enzyme exhibits increased activity, contributing to enhanced functioning of critical metabolic pathways that provide energy and support cellular proliferation.

The integration of sodium mercaptopyruvate metabolism with methionine metabolic pathways occurs through several interconnected mechanisms. The compound serves as a substrate for 3-mercaptopyruvate sulfurtransferase, which generates pyruvate that can enter central carbon metabolism. Additionally, the pathway contributes to the maintenance of cellular sulfur pools that are essential for methionine regeneration through the methionine cycle. Research has shown that dietary intake of methionine and cysteine influences the activity of enzymes involved in cysteine catabolism, including those responsible for sodium mercaptopyruvate metabolism.

| Enzyme | Cellular Localization | Primary Function | Regulatory Mechanism |

|---|---|---|---|

| Cysteine Aminotransferase (Cytoplasmic) | Cytoplasm | Transamination of cysteine to 3-mercaptopyruvate | Substrate availability |

| Cysteine Aminotransferase (Mitochondrial) | Mitochondrial matrix | Transamination and metabolic integration | Lysine acetylation via sirtuin-3 |

| Aspartate Aminotransferase | Mitochondria/Cytoplasm | Alternative cysteine transamination pathway | pH-dependent activity |

| 3-Mercaptopyruvate Sulfurtransferase | Mitochondria/Cytoplasm | Conversion to pyruvate and hydrogen sulfide | Redox-sensitive persulfide formation |

3-Mercaptopyruvate Sulfurtransferase-Mediated Catalytic Mechanisms

The 3-mercaptopyruvate sulfurtransferase enzyme represents the key catalytic component responsible for sodium mercaptopyruvate metabolism, employing a sophisticated double-displacement mechanism that generates both pyruvate and hydrogen sulfide. This enzyme belongs to the rhodanese family of sulfurtransferases and contains two rhodanese domains with similar secondary structures, suggesting a common evolutionary origin. The catalytic mechanism involves the formation of an enzyme-bound persulfide intermediate at a critical cysteine residue located in the C-terminal rhodanese domain. Crystal structure analysis has revealed that the enzyme utilizes an Asp-His-Ser catalytic triad positioned to activate the nucleophilic cysteine residue and participate in general acid-base chemistry.

The catalytic cycle begins when 3-mercaptopyruvate binds to the enzyme active site, where it interacts with the nucleophilic cysteine residue (Cys248 in human enzyme, Cys253 in Leishmania major). The nucleophilic attack by the cysteine sulfur on the 3-mercaptopyruvate substrate results in the formation of a covalent enzyme-substrate intermediate and the release of pyruvate as the first product. This reaction creates an enzyme-bound persulfide species (3-mercaptopyruvate sulfurtransferase-Cys-S-SH) that represents the key intermediate for subsequent sulfur transfer reactions. The persulfide intermediate is highly reactive and can transfer its sulfane sulfur to various physiological acceptor molecules, including thioredoxin, dihydrolipoic acid, cysteine, and glutathione.

Kinetic analysis conducted at physiological pH (7.4) has revealed that thioredoxin serves as the most efficient physiological persulfide acceptor for 3-mercaptopyruvate sulfurtransferase. The enzyme demonstrates remarkable substrate specificity, with kinetic parameters showing preferential utilization of 3-mercaptopyruvate over other potential sulfur donors. Studies have demonstrated that the enzyme exhibits optimal activity at alkaline pH, with hydrogen sulfide production markedly increased under conditions that mimic the mitochondrial matrix environment (pH 8.0). This pH dependence suggests that mitochondrial metabolism plays a crucial role in regulating 3-mercaptopyruvate sulfurtransferase activity and, consequently, hydrogen sulfide production.

The enzyme also demonstrates important regulatory properties through redox-sensitive mechanisms. When exposed to oxidizing conditions, such as stoichiometric amounts of hydrogen peroxide, 3-mercaptopyruvate sulfurtransferase becomes inhibited through the formation of low-redox sulfenate at the catalytic site cysteine. However, enzyme activity can be restored by reducing agents such as dithiothreitol or reduced thioredoxin, indicating that the enzyme functions as both a catalyst and an antioxidant protein. This dual functionality positions 3-mercaptopyruvate sulfurtransferase as a critical component in cellular redox homeostasis.

| Kinetic Parameter | Value | Acceptor Molecule | Reference pH |

|---|---|---|---|

| Km for 3-mercaptopyruvate | 0.8 mM | Thioredoxin | 7.4 |

| Vmax | 12.5 μmol/min/mg | Thioredoxin | 7.4 |

| Km for 3-mercaptopyruvate | 2.1 mM | Dihydrolipoic acid | 7.4 |

| Km for 3-mercaptopyruvate | 5.3 mM | Cysteine | 7.4 |

| Activity Enhancement | 3-fold increase | Various acceptors | 8.0 vs 7.4 |

Interplay Between Cysteine Aminotransferase and 3-Mercaptopyruvate Sulfurtransferase in Hydrogen Sulfide Biosynthesis

The coordinated action of cysteine aminotransferase and 3-mercaptopyruvate sulfurtransferase represents one of the three major enzymatic pathways for hydrogen sulfide biosynthesis in mammalian cells, alongside the cystathionine γ-lyase and cystathionine β-synthase pathways. This enzymatic partnership demonstrates remarkable tissue-specific distribution and subcellular localization patterns that determine the regional contribution of the mercaptopyruvate pathway to total hydrogen sulfide production. Research has established that both enzymes are predominantly localized in mitochondria, where they function synergistically to convert L-cysteine into hydrogen sulfide through the intermediate formation of 3-mercaptopyruvate.

The biochemical partnership between these enzymes operates through a sequential mechanism where cysteine aminotransferase first catalyzes the transamination of L-cysteine with α-ketoglutarate to produce 3-mercaptopyruvate and L-glutamate. The 3-mercaptopyruvate product then serves as the immediate substrate for 3-mercaptopyruvate sulfurtransferase, which catalyzes the transsulfuration reaction to generate pyruvate and hydrogen sulfide. This coupled reaction system requires the presence of appropriate sulfur acceptors, with thioredoxin and dihydrolipoic acid serving as the most efficient physiological acceptors for the sulfurtransferase reaction.

Experimental evidence from peripheral nervous system studies has demonstrated that this enzymatic partnership is primarily responsible for hydrogen sulfide production in neuronal tissues, particularly in dorsal root ganglion neurons. Immunocytochemical analysis has confirmed the mitochondrial localization of 3-mercaptopyruvate sulfurtransferase in these cells, while functional studies using enzyme inhibitors and RNA interference have established the essential role of both enzymes in neuronal hydrogen sulfide production. The pathway exhibits marked pH sensitivity, with hydrogen sulfide production comparable to that achieved by cystathionine γ-lyase and cystathionine β-synthase when measured under mitochondrial matrix pH conditions.

The tissue-specific expression patterns of cysteine aminotransferase and 3-mercaptopyruvate sulfurtransferase determine the relative contribution of the mercaptopyruvate pathway to total hydrogen sulfide homeostasis. Research has shown that this pathway contributes significantly to hydrogen sulfide production in the brain, kidney, and retinal cells, potentially due to high expression levels of both enzymes in these tissues. In contrast, other tissues may rely more heavily on the cystathionine γ-lyase or cystathionine β-synthase pathways for hydrogen sulfide biosynthesis. The pathway also demonstrates unique substrate flexibility, as studies have revealed that D-amino acid oxidase can substitute for cysteine aminotransferase when D-cysteine serves as the substrate, providing an alternative route for hydrogen sulfide production that operates predominantly in the cerebellum and kidney.

The regulatory mechanisms governing this enzymatic partnership involve multiple levels of control, including substrate availability, cofactor requirements, and post-translational modifications. The requirement for α-ketoglutarate as a co-substrate links the pathway directly to central carbon metabolism and the tricarboxylic acid cycle. Additionally, the dependence on reducing agents such as thioredoxin connects hydrogen sulfide production to the cellular redox state, creating a feedback mechanism where oxidative stress can modulate pathway activity. Recent research has also identified potential therapeutic applications for this pathway, as administration of D-cysteine has been shown to provide enhanced neuroprotection compared to L-cysteine, suggesting that manipulation of substrate availability can influence the protective effects of hydrogen sulfide production.

| Tissue Type | Pathway Contribution | Primary Localization | Hydrogen Sulfide Production Rate |

|---|---|---|---|

| Brain | High | Mitochondrial | 25-30 nmol/min/mg protein |

| Kidney | High | Mitochondrial | 20-25 nmol/min/mg protein |

| Peripheral Neurons | Primary pathway | Mitochondrial | 15-20 nmol/min/mg protein |

| Retinal Cells | High | Mitochondrial | 18-22 nmol/min/mg protein |

| Liver | Moderate | Cytoplasmic/Mitochondrial | 8-12 nmol/min/mg protein |

The crystal structure analysis of 3-mercaptopyruvate sulfurtransferase reveals a sophisticated active site architecture centered around a critical persulfurated cysteine residue that serves as the catalytic nucleophile [3] [5]. In human mercaptopyruvate sulfurtransferase, the active site is characterized by a conserved cysteine residue at position 248, which exists in a persulfurated state during the catalytic cycle [21]. This persulfurated cysteine forms the core of the enzyme's sulfur transfer mechanism, with the outer sulfur atom being stabilized through an intricate network of electrostatic interactions [8] [9].

The structural organization of the persulfurated active site reveals that the catalytic cysteine is positioned within a characteristic hexapeptide loop sequence [21]. In human mercaptopyruvate sulfurtransferase, this loop follows the Cys248-Gly-Ser250-Gly-Val-Thr motif, while in Leishmania major mercaptopyruvate sulfurtransferase, the corresponding sequence is Cys253-Gly-Thr-Gly-Val-Thr [3] [5]. The persulfide intermediate is stabilized through backbone amide interactions, with four backbone amides forming a stabilizing network around the outer sulfur atom [21].

Crystal structure analysis has revealed the presence of a serine protease-like catalytic triad in mercaptopyruvate sulfurtransferases, distinguishing them from other sulfurtransferase family members [3] [21]. This triad comprises Asp61-His75-Ser255 in Leishmania major mercaptopyruvate sulfurtransferase and Asp63-His74-Ser250 in the human enzyme [3] [21]. The serine residue within this triad is positioned to polarize the carbonyl group of 3-mercaptopyruvate, facilitating the nucleophilic attack by the persulfurated cysteine [3].

High-resolution crystal structures have demonstrated that the persulfurated cysteine residue adopts a specific conformation that optimizes sulfur transfer reactions [18] [19]. The active site architecture creates an elongated cleft lined with hydrophobic residues, with the catalytic cysteine being largely shielded from solvent exposure [18]. This structural arrangement ensures that the highly reactive persulfide intermediate is protected while remaining accessible to appropriate sulfur acceptor molecules [18] [20].

| Structural Parameter | Human MPST | Leishmania major | Mouse MPST | E. coli YnjE |

|---|---|---|---|---|

| PDB Identifier | 3OLH | 1OKG | 5WQJ/5WQK | 3IPO/3IPP |

| Resolution (Å) | 2.1 | 2.1 | 1.8-2.0 | 2.4 |

| Active Site Cysteine | Cys248 | Cys253 | Cys248 | Cys385 |

| Active Site Loop | CGSGVT | CGTGVT | CGSGVT | CGTGWR |

| Catalytic Triad | Asp63-His74-Ser250 | Asp61-His75-Ser255 | Asp63-His74-Ser250 | Not present |

Substrate Binding Dynamics and Ping-Pong Reaction Mechanisms

The substrate binding dynamics of 3-mercaptopyruvate sulfurtransferase follow a well-characterized ping-pong mechanism that involves sequential substrate binding and product release [8] [9] [10]. This mechanism proceeds through two distinct half-reactions, with the formation of a stable persulfide intermediate serving as the connecting bridge between the two catalytic phases [8] [9].

In the first half-reaction, sodium mercaptopyruvate binds to the enzyme active site through a network of specific interactions involving two conserved arginine residues [21]. Arginine 188 and Arginine 197 in human mercaptopyruvate sulfurtransferase form hydrogen bonds with both the carboxyl and carbonyl groups of the substrate [21]. These electrostatic interactions anchor the substrate in the optimal orientation for nucleophilic attack by the catalytic cysteine thiolate [21].

The ping-pong mechanism is characterized by the absence of a ternary complex between the enzyme, sulfur donor, and sulfur acceptor [8] [9]. Instead, the reaction proceeds through a binary complex formation where sodium mercaptopyruvate first binds to the enzyme, undergoes sulfur transfer to form the persulfide intermediate, and then releases pyruvate before the sulfur acceptor binds [8] [9]. This mechanism has been experimentally validated through kinetic studies that demonstrate the characteristic parallel line patterns in double reciprocal plots [8] [9].

The substrate binding affinity varies significantly among different mercaptopyruvate sulfurtransferase isoforms and species [28] [10]. Human mercaptopyruvate sulfurtransferase demonstrates Michaelis-Menten constants for 3-mercaptopyruvate ranging from 0.15 to 0.35 millimolar, while plant mercaptopyruvate sulfurtransferases show considerably higher affinity with dissociation constants in the micromolar range [10] [28].

Fluorescence spectroscopy studies have provided detailed insights into the substrate binding dynamics [10]. The binding of sodium mercaptopyruvate to mercaptopyruvate sulfurtransferase results in a characteristic quenching of intrinsic tryptophan fluorescence, with the maximum emission shifting from 336 nanometers [10]. This fluorescence change occurs in two phases: an initial quenching upon substrate binding, followed by further quenching associated with persulfide formation [10].

The second half-reaction involves the binding of sulfur acceptor molecules, which can include small molecule thiols such as cyanide, or protein acceptors such as thioredoxin [10] [28]. The reaction mechanism shows that thioredoxin serves as a high-affinity sulfur acceptor, with Michaelis-Menten constants typically ranging from 0.05 to 0.20 millimolar [28]. The transfer of sulfur from the persulfide intermediate to the acceptor molecule completes the catalytic cycle and regenerates the native enzyme form [10] [28].

| Kinetic Parameter | Human MPST1 | Human MPST2 | Arabidopsis STR1 | Arabidopsis STR2 |

|---|---|---|---|---|

| Km for 3-Mercaptopyruvate (mM) | 0.15-0.30 | 0.20-0.35 | 1.3 ± 0.9 µM (Kd) | 0.7 ± 0.3 µM (Kd) |

| Km for Thioredoxin (mM) | 0.05-0.15 | 0.08-0.20 | Various | Various |

| kcat (s⁻¹) | 8-18 | 10-22 | Not reported | Not reported |

Inhibitor Design Targeting Sulfurtransferase Catalytic Domains

The design of selective inhibitors targeting mercaptopyruvate sulfurtransferase catalytic domains has emerged as a significant area of research, particularly following the discovery that the persulfurated cysteine residue serves as a unique target for small molecule inhibitors [8] [9] [19]. High-throughput screening approaches have identified several classes of potent inhibitors that specifically target the active site persulfide intermediate [8] [9].

The most extensively studied inhibitor class comprises pyrimidone derivatives that were discovered through screening of large chemical libraries containing over 174,000 compounds [8] [9]. These inhibitors demonstrate remarkable selectivity for mercaptopyruvate sulfurtransferase over other hydrogen sulfide-producing enzymes and rhodanese [8] [9]. The lead compounds from this series show half-maximal inhibitory concentrations ranging from 0.2 to 2.8 micromolar [8] [9].

Crystal structure analysis of inhibitor-enzyme complexes has revealed the molecular basis for the high selectivity of pyrimidone derivatives [8] [9] [19]. The inhibitors form a strong long-range electrostatic interaction between the persulfur anion of the persulfurated cysteine residue and the positively charged carbonyl carbon of the pyrimidone moiety [8] [9]. This interaction is facilitated by the unique electronic properties of the persulfide intermediate, which distinguishes mercaptopyruvate sulfurtransferase from other members of the sulfurtransferase family [8] [9].

Thiazolidinedione derivatives represent another important class of mercaptopyruvate sulfurtransferase inhibitors, with pioglitazone being the most well-characterized member [14]. These inhibitors demonstrate selectivity for bacterial mercaptopyruvate sulfurtransferase over the human enzyme, making them potentially useful for targeting pathogenic bacteria [14]. Pioglitazone binds specifically to Arginine 178 and Serine 239 residues in Escherichia coli mercaptopyruvate sulfurtransferase, with half-maximal inhibitory concentrations in the 10 to 50 micromolar range [14].

The pyrimidine derivative HMPSNE represents a third major class of mercaptopyruvate sulfurtransferase inhibitors [16] [17]. This compound, 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one, demonstrates specific activity against mercaptopyruvate sulfurtransferase with inhibitory concentrations between 30 and 100 micromolar [16] [17]. HMPSNE functions through active site blockade and has been extensively used in cellular studies to investigate the physiological roles of mercaptopyruvate sulfurtransferase [16] [17].

Structure-activity relationship studies have revealed that the presence of aromatic ring-carbonyl-S-pyrimidone structures is critical for inhibitory activity against mercaptopyruvate sulfurtransferase [8] [9]. The carbonyl group within these structures is essential for the electrostatic interaction with the persulfide intermediate, while the aromatic components provide additional binding affinity through hydrophobic interactions with the active site [8] [9].

Serine protease inhibitors also demonstrate activity against mercaptopyruvate sulfurtransferase due to the presence of the serine protease-like catalytic triad [3]. N-α-p-tosyl-L-lysine chloromethyl ketone can reduce mercaptopyruvate sulfurtransferase activity through covalent modification of the serine residue within the catalytic triad [3]. However, these inhibitors lack selectivity and cross-react with authentic serine proteases [3].

| Inhibitor Class | Example Compound | Target | IC50/Ki | Selectivity |

|---|---|---|---|---|

| Pyrimidone derivatives | Compound 1 & 3 | Persulfurated Cys248 | 0.2-2.8 µM | High selectivity for 3-MST vs rhodanese |

| Thiazolidinedione derivatives | Pioglitazone | Arg178 and Ser239 | 10-50 µM | Selective for bacterial vs human MST |

| Pyrimidine derivatives | HMPSNE | Active site | 30-100 µM | Specific for 3-MST |

| Serine protease inhibitors | TLCK | Ser255 in catalytic triad | Not specified | Cross-reactive with serine proteases |

Transpersulfidation Reactions in Post-Translational Modifications

Transpersulfidation represents a fundamental biochemical mechanism through which sodium mercaptopyruvate derivatives facilitate the post-translational modification of proteins. This process involves the transfer of sulfur atoms from donor molecules to acceptor proteins, resulting in the formation of persulfidated cysteine residues that carry the characteristic persulfide functional group (-SSH) [1] [2].

Molecular Mechanism of Transpersulfidation

The transpersulfidation process mediated by sodium mercaptopyruvate derivatives operates through a sophisticated enzymatic mechanism centered on 3-mercaptopyruvate sulfurtransferase (MPST). The enzyme catalyzes the desulfuration of 3-mercaptopyruvate to generate an enzyme-bound hydropersulfide at the catalytic cysteine residue (Cys247) [3] [2]. This persulfidated intermediate then serves as the sulfur donor for subsequent transpersulfidation reactions with target proteins.

The catalytic cycle proceeds through a ping-pong mechanism where pyruvate is released following the initial desulfuration step, allowing acceptor molecules to enter the active site [3]. The active site architecture of MPST sterically prevents nucleophilic attack on the inner sulfur atom while simultaneously increasing the electrophilicity of the outer sulfur atom, thereby ensuring that transpersulfidation occurs exclusively at the terminal sulfur position [2].

Structural Determinants of Transpersulfidation Efficiency

Recent computational and experimental studies have revealed that the efficiency of transpersulfidation reactions depends critically on the steric and electronic properties of the persulfide donors. Density functional theory calculations demonstrate that increasing steric bulk or electron withdrawal near the persulfide favors the transpersulfidation pathway over hydrogen sulfide release [4]. This selectivity is particularly important for protein persulfidation, as it ensures that sulfur atoms are transferred to target proteins rather than being released as gaseous hydrogen sulfide.

The specificity of MPST-mediated transpersulfidation is further enhanced by the enzyme's ability to recognize specific protein targets. Mass spectrometry-based analyses have identified over 800 proteins that undergo persulfidation in various cellular contexts, with the modification occurring preferentially at cysteine residues located in functionally important domains [1] [5].

MPST-Dependent vs. MPST-Independent Protein S-Persulfidation Pathways

The landscape of protein persulfidation involves both MPST-dependent and MPST-independent pathways, each contributing distinct mechanisms for the post-translational modification of target proteins.

MPST-Dependent Persulfidation Pathways

MPST-dependent persulfidation represents the primary enzymatic pathway for protein persulfidation mediated by sodium mercaptopyruvate derivatives. Depletion studies in human cells demonstrate that MPST knockdown results in reduced persulfidation levels in 64 distinct proteins, highlighting the enzyme's role as a major cellular persulfidase [1]. The substrate specificity of MPST extends beyond its established targets thioredoxin and MOCS3/Uba4 to include a diverse array of functionally important proteins involved in cellular stress responses [1].

Quantitative analysis reveals that MPST-dependent persulfidation affects approximately 30% of protein thiols under basal conditions, with this percentage increasing to 45% following hydrogen sulfide treatment [1] [6]. The enzyme exhibits remarkable catalytic efficiency, with rate constants for 3-mercaptopyruvate desulfuration reaching 10^6 M^-1 s^-1, making it one of the most efficient sulfur transferases characterized to date [3].

MPST-Independent Persulfidation Mechanisms

Despite the central role of MPST in protein persulfidation, significant MPST-independent pathways contribute to the cellular persulfidome. These alternative mechanisms include direct chemical reactions between hydrogen sulfide and oxidized protein thiols, as well as cotranslational insertion of cysteine persulfides during protein synthesis [7] [8].

Chemical persulfidation can occur through the reaction of hydrogen sulfide with sulfenic acid residues (R-SOH) formed during oxidative stress, providing a non-enzymatic mechanism for protein persulfidation that serves as a protective response against irreversible oxidation [7] [9]. This pathway is particularly relevant under conditions of oxidative stress, where the formation of sulfenic acid intermediates provides reactive targets for hydrogen sulfide-mediated persulfidation.

Another significant MPST-independent pathway involves cysteinyl-tRNA synthetases (CARS), which catalyze the conversion of cysteine to cysteine persulfides during protein translation. This mechanism ensures that persulfidated cysteine residues are incorporated directly into nascent proteins, with studies demonstrating that over 60% of specific cysteine residues in mature proteins exist in persulfidated forms [8].

Comparative Analysis of Pathway Contributions

The relative contributions of MPST-dependent and MPST-independent pathways vary significantly across different cellular contexts and stress conditions. Under basal conditions, MPST-dependent pathways account for approximately 20-30% of total protein persulfidation, while MPST-independent mechanisms contribute the remaining 70-80% [10] [11]. However, during oxidative stress or following treatment with hydrogen sulfide donors, the contribution of MPST-dependent pathways increases substantially, reflecting the enzyme's role in cellular stress responses.

Functional Consequences for Stress Response Signaling Networks

The persulfidation of proteins mediated by sodium mercaptopyruvate derivatives has profound functional consequences for cellular stress response signaling networks, serving both protective and regulatory functions.

Cytoprotective Functions of Protein Persulfidation

Protein persulfidation serves as a preemptive protective mechanism against oxidative damage, with persulfidated proteins exhibiting enhanced resistance to irreversible oxidation. The persulfide functional group (-SSH) provides superior antioxidant capacity compared to standard thiol groups, with rate constants for peroxyl radical scavenging reaching 6.0 × 10^5 M^-1 s^-1 for higher-order persulfides [12] [13].

The protective mechanism operates through the formation of reversible oxidized persulfide derivatives (CysSSO1-3H) that can be reduced back to native thiols by the thioredoxin system [7]. This reversibility is crucial for maintaining protein function under oxidative stress conditions, as it prevents the accumulation of irreversibly oxidized proteins that would otherwise compromise cellular function.

Regulation of Key Stress Response Proteins

Multiple critical stress response proteins undergo functional regulation through persulfidation, including peroxiredoxin 2 (Prx2), protein tyrosine phosphatase 1B (PTP1B), phosphatase and tensin homolog (PTEN), heat shock protein 90 (HSP90), and Kelch-like ECH-associated protein 1 (KEAP1) [9] [7]. Each of these proteins exhibits distinct functional responses to persulfidation that contribute to cellular stress adaptation.

Peroxiredoxin 2, a key antioxidant enzyme, undergoes persulfidation at Cys51, which protects the enzyme from overoxidation and maintains its catalytic activity under oxidative stress conditions [7]. This modification is particularly important because overoxidized peroxiredoxins lose their peroxidase activity, compromising cellular antioxidant capacity.

The persulfidation of PTP1B at Cys215 results in reversible enzyme inactivation, providing a mechanism for fine-tuning phosphatase activity in response to cellular redox status [7]. This regulation is functionally significant because PTP1B is a key regulator of insulin signaling and growth factor pathways, linking protein persulfidation to metabolic regulation.

Integration with Cellular Stress Response Networks

Protein persulfidation mediated by sodium mercaptopyruvate derivatives integrates with multiple cellular stress response networks, including the integrated stress response (ISR) and the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway [14] [15]. The persulfidation of KEAP1 reduces its ability to bind Nrf2, leading to enhanced antioxidant gene expression and improved cellular resistance to oxidative stress [7].

The temporal dynamics of persulfidation-mediated stress responses reveal that this modification serves both immediate protective functions and longer-term adaptive responses. Under acute stress conditions, persulfidation provides rapid protection against oxidative damage, while sustained persulfidation promotes the expression of stress-responsive genes and adaptive cellular remodeling [14] [16].

Quantitative Impact on Cellular Stress Resistance

Quantitative studies demonstrate that enhanced protein persulfidation, whether through pharmacological intervention or genetic manipulation, significantly improves cellular stress resistance. In activated macrophages, elevated persulfidation levels correlating with increased resistance to oxidative stress and reduced inflammatory cell death [17]. Similarly, in plant systems, persulfidation-mediated regulation of autophagy proteins contributes to enhanced stress tolerance and improved survival under adverse environmental conditions [18].

The functional consequences of protein persulfidation extend beyond individual protein regulation to encompass system-level changes in cellular metabolism and signaling. Studies in Caenorhabditis elegans demonstrate that global increases in protein persulfidation extend lifespan and improve resistance to multiple stressors, highlighting the evolutionary conservation and fundamental importance of this modification [19] [16].

Data Tables

| Table 1: Molecular Characteristics of Sodium Mercaptopyruvate and Related Compounds | |||||

|---|---|---|---|---|---|

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | IUPAC Name | Key Functional Groups |

| Sodium mercaptopyruvate | C3H3NaO3S | 142.104 | 10255-67-1 | sodium 2-oxo-3-sulfanylpropanoate | Thiol (-SH), Carboxylate (-COO-), Keto (C=O) |

| 3-Mercaptopyruvic acid | C3H4O3S | 120.122 | 2464-23-5 | 2-oxo-3-sulfanylpropanoic acid | Thiol (-SH), Carboxyl (-COOH), Keto (C=O) |

| Sodium mercaptopyruvate dihydrate | C3H3NaO3S·2H2O | 178.14 | 10255-67-1 | sodium 2-oxo-3-sulfanylpropanoate dihydrate | Thiol (-SH), Carboxylate (-COO-), Keto (C=O) |

| Table 2: Quantitative Analysis of Protein Persulfidation in Various Biological Systems | ||||

|---|---|---|---|---|

| Experimental System | Persulfidation Level (% of total thiols) | Number of Proteins Identified | MPST-Dependent Proteins | Reference Citation |

| HEK293 cells (baseline) | 30 [1] | 994 [1] | 64 [1] | [1] |

| HEK293 cells (H2S treatment) | 45 [6] | 1547 [6] | 120 [6] | [6] |

| A431 cells (oxidative stress) | 35 [9] | 800 [9] | 85 [9] | [9] |

| Mouse liver tissue | 28 [20] | 600 [20] | 45 [20] | [20] |

| Activated macrophages | 2 [17] | 800 [17] | 75 [17] | [17] |

| Plant cells (Arabidopsis) | 15 [21] | 127 [21] | 28 [21] | [21] |

| Table 3: Kinetic Parameters for MPST-Catalyzed Reactions | ||||

|---|---|---|---|---|

| Substrate/Acceptor | Km (mM) | kcat (s-1) | kcat/Km (M-1 s-1) | Reaction Type |

| 3-Mercaptopyruvate | 0.5 [3] | 850 [3] | 1.7×10^6 [3] | Desulfuration |

| Thioredoxin | 0.08 [2] | 125 [2] | 1.56×10^6 [2] | Transpersulfidation |

| Cysteine | 2.1 [2] | 45 [2] | 2.1×10^4 [2] | Transpersulfidation |

| Glutathione | 1.8 [2] | 32 [2] | 1.8×10^4 [2] | Transpersulfidation |

| Protein targets (general) | Variable [1] | 10-100 [1] | Variable [1] | Transpersulfidation |

| Table 4: Key Stress Response Proteins Regulated by Persulfidation | ||||

|---|---|---|---|---|

| Protein Name | Functional Category | Persulfidation Site | Effect on Activity | Stress Response Role |

| Peroxiredoxin 2 (Prx2) | Antioxidant enzyme | Cys51 [7] | Protection from overoxidation [7] | ROS detoxification [7] |

| Protein tyrosine phosphatase 1B (PTP1B) | Protein phosphatase | Cys215 [7] | Reversible inactivation [7] | Signal transduction [7] |

| Phosphatase and tensin homolog (PTEN) | Tumor suppressor | Cys124 [7] | Enhanced activity [7] | Cell survival [7] |

| Heat shock protein 90 (HSP90) | Molecular chaperone | Cys597 [7] | Stabilization [7] | Protein folding [7] |

| Kelch-like ECH-associated protein 1 (KEAP1) | Oxidative stress sensor | Cys151 [7] | Reduced Nrf2 binding [7] | Antioxidant response [7] |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Metabolic enzyme | Cys150 [8] | Protection and regulation [8] | Energy metabolism [8] |

Physical Description

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes